

A Comprehensive Technical Guide to Fmoc-N-bis-PEG3-NH-Boc

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Compound of Interest

Compound Name: *Fmoc-N-bis-PEG3-NH-Boc*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical and physical properties of **Fmoc-N-bis-PEG3-NH-Boc**, a heterobifunctional linker commonly utilized in bioconjugation and drug delivery applications. Its unique structure, featuring two distinct protecting groups and a polyethylene glycol (PEG) spacer, offers significant advantages in the synthesis of complex biomolecules.

Core Molecular Data

The fundamental properties of **Fmoc-N-bis-PEG3-NH-Boc** are summarized in the table below, providing a quick reference for researchers.

Property	Value
Molecular Formula	$C_{41}H_{63}N_3O_{12}$
Molecular Weight	789.95 g/mol
Physical Form	Colorless oil
Solubility	Soluble in DCM, THF, acetonitrile, DMF, and DMSO

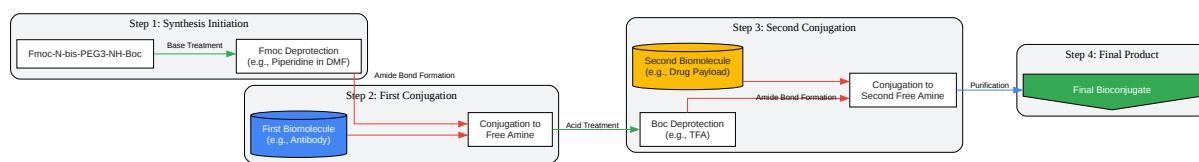
Chemical Structure and Functional Groups

Fmoc-N-bis-PEG3-NH-Boc is characterized by three key components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tert-butyloxycarbonyl (Boc) protecting group, and a discrete polyethylene glycol (dPEG®) linker. This strategic arrangement allows for selective deprotection and sequential conjugation, a critical feature in the assembly of antibody-drug conjugates (ADCs) and other targeted therapies.

The Fmoc group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).^{[1][2]} Conversely, the Boc group is acid-labile, enabling its removal under acidic conditions. This orthogonality of the protecting groups is fundamental to its utility in stepwise synthetic strategies.^[3] The PEG3 spacer enhances the hydrophilicity and bioavailability of the resulting conjugate, mitigating issues of aggregation and improving pharmacokinetic profiles.

Applications in Bioconjugation

The primary application of **Fmoc-N-bis-PEG3-NH-Boc** lies in its role as a linker in the synthesis of complex biomolecules. The workflow below illustrates a typical bioconjugation process involving this molecule.



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A typical experimental workflow for bioconjugation using **Fmoc-N-bis-PEG3-NH-Boc**.

Experimental Protocols

Fmoc Deprotection:

- Dissolve the Fmoc-protected compound in a solution of 20% piperidine in N,N-dimethylformamide (DMF).
- Stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, remove the solvent under reduced pressure.
- Purify the resulting free amine by flash column chromatography.

Boc Deprotection:

- Dissolve the Boc-protected compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 25-50% TFA).
- Stir the reaction mixture at room temperature for 30-60 minutes.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
- The resulting amine salt can often be used in the next step without further purification.

Amide Bond Formation (Conjugation):

- Dissolve the carboxylic acid-containing molecule and the deprotected amine in a suitable aprotic solvent (e.g., DMF or DCM).
- Add a coupling agent (e.g., HATU, HBTU, or EDC) and a base (e.g., DIPEA or triethylamine).
- Stir the reaction mixture at room temperature for 2-24 hours.
- Monitor the reaction progress by TLC or LC-MS.

- Upon completion, quench the reaction with water or a mild aqueous acid.
- Extract the product with an organic solvent and purify by flash column chromatography or preparative HPLC.

This guide provides foundational information for the use of **Fmoc-N-bis-PEG3-NH-Boc** in research and development. For specific applications, optimization of the described protocols may be necessary.

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References

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